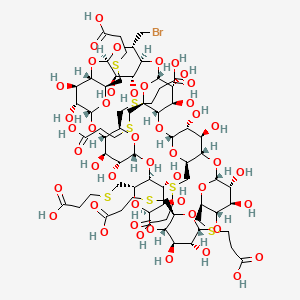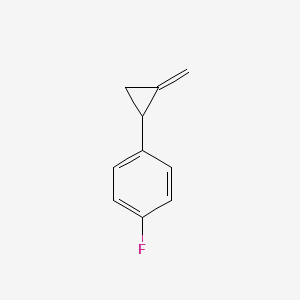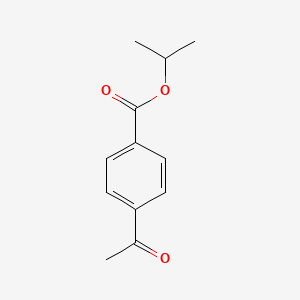
Isopropyl 4-Acetylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 4-Acetylbenzoate: is an organic compound with the molecular formula C12H14O3 . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an isopropyl group, and the hydrogen atom of the benzene ring is replaced by an acetyl group. This compound is often used in pharmaceutical and chemical research as an analytical standard .
準備方法
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize Isopropyl 4-Acetylbenzoate is through the esterification of 4-acetylbenzoic acid with isopropanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of isopropyl benzoate with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and high yield .
化学反応の分析
Types of Reactions:
Oxidation: Isopropyl 4-Acetylbenzoate can undergo oxidation reactions, where the acetyl group can be oxidized to a carboxyl group.
Reduction: The compound can also be reduced, converting the acetyl group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are typical.
Major Products:
Oxidation: 4-Isopropylbenzoic acid.
Reduction: 4-Isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry: Isopropyl 4-Acetylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, it serves as a reference standard for analytical methods such as chromatography and spectroscopy.
Medicine: While not directly used as a drug, it is involved in the synthesis of pharmaceutical compounds and can be used to study drug metabolism and pharmacokinetics.
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and other chemical products .
作用機序
The mechanism of action of Isopropyl 4-Acetylbenzoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The acetyl group can participate in various chemical reactions, including nucleophilic addition and substitution. The benzene ring can undergo electrophilic aromatic substitution, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Isopropyl 4-Nitrobenzoate: Similar in structure but contains a nitro group instead of an acetyl group.
Isopropyl Benzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Uniqueness: Isopropyl 4-Acetylbenzoate is unique due to the presence of both an ester and an acetyl group, which allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry .
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
propan-2-yl 4-acetylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-8(2)15-12(14)11-6-4-10(5-7-11)9(3)13/h4-8H,1-3H3 |
InChIキー |
DQQVADFLIZSTDK-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B13429824.png)
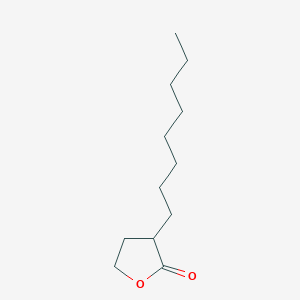
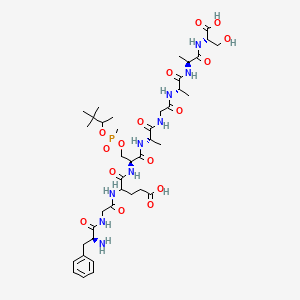

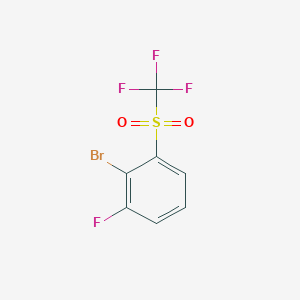
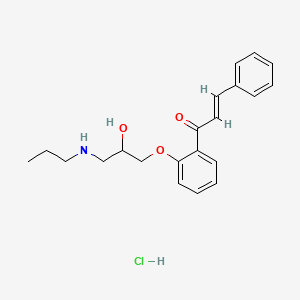
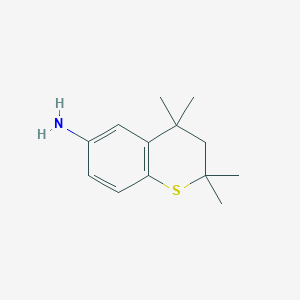
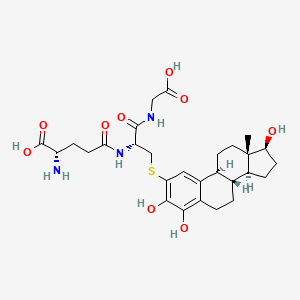
![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
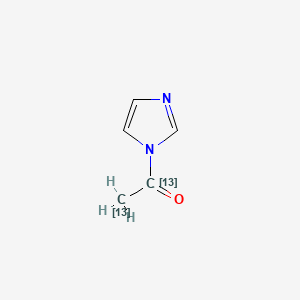
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
